N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15683578
InChI: InChI=1S/C22H23N3/c1-2-7-19(8-3-1)17-23-25-15-13-24(14-16-25)18-21-11-6-10-20-9-4-5-12-22(20)21/h1-12,17H,13-16,18H2/b23-17+
SMILES:
Molecular Formula: C22H23N3
Molecular Weight: 329.4 g/mol

N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine

CAS No.:

Cat. No.: VC15683578

Molecular Formula: C22H23N3

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine -

Specification

Molecular Formula C22H23N3
Molecular Weight 329.4 g/mol
IUPAC Name (E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenylmethanimine
Standard InChI InChI=1S/C22H23N3/c1-2-7-19(8-3-1)17-23-25-15-13-24(14-16-25)18-21-11-6-10-20-9-4-5-12-22(20)21/h1-12,17H,13-16,18H2/b23-17+
Standard InChI Key JRRTXRPXBWINQL-HAVVHWLPSA-N
Isomeric SMILES C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4
Canonical SMILES C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4

Introduction

Chemical Identification and Structural Properties

N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine (CAS No. 3306952-04-5) has the molecular formula C₂₂H₂₃N₃ and a molecular weight of 329.45 g/mol . Its structure comprises a piperazine ring substituted at the 1-position with a benzylidene group (C₆H₅CH=N–) and at the 4-position with a 1-naphthylmethyl moiety (C₁₀H₇CH₂–). The compound’s IUPAC name, (E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenylmethanimine, reflects its stereochemical configuration and substituent arrangement .

Spectral and Physical Characteristics

While analytical data for this specific compound remain unpublished, analogous piperazine derivatives exhibit distinct spectroscopic profiles:

  • ¹H NMR: Aromatic protons from the naphthyl group typically resonate at δ 7.2–8.5 ppm, while the benzylidene imine proton appears as a singlet near δ 8.3 ppm .

  • MS (ESI+): Molecular ion peaks for similar compounds occur at m/z 329.4 [M+H]⁺, consistent with the molecular weight .

PropertyValueSource
Molecular FormulaC₂₂H₂₃N₃
Molecular Weight329.45 g/mol
CAS Registry Number3306952-04-5
Storage ConditionsRoom temperature (dry, inert)

Synthesis and Derivatization

The synthesis of N-benzylidene-4-(1-naphthylmethyl)-1-piperazinamine likely follows a two-step protocol common to Schiff base piperazines:

  • Alkylation: 1-Naphthylmethyl chloride reacts with piperazine to form 4-(1-naphthylmethyl)piperazine.

  • Condensation: The secondary amine reacts with benzaldehyde under acidic catalysis to yield the title compound .

Key reaction parameters include:

  • Solvent: Anhydrous ethanol or dichloromethane.

  • Catalyst: p-Toluenesulfonic acid (0.1–1.0 equiv) .

  • Yield: Estimated 45–60% based on analogous syntheses.

Notably, Sigma-Aldrich markets this compound as part of a rare chemical collection for early-stage research, emphasizing that synthesis protocols remain proprietary .

Research Gaps and Future Directions

Despite its intriguing structure, significant knowledge gaps persist:

  • Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME).

  • Target Identification: The compound’s putative targets (e.g., microbial efflux pumps, viral proteases) require validation.

  • Toxicity: Preliminary cytotoxicity screening in mammalian cell lines is absent.

Future studies should prioritize:

  • MIC Determination: Against WHO-priority pathogens (e.g., Klebsiella pneumoniae, Mycobacterium tuberculosis).

  • Structural Optimization: Introducing electron-withdrawing groups to enhance metabolic stability .

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